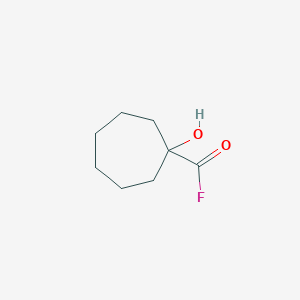
1-Hydroxycycloheptane-1-carbonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxycycloheptane-1-carbonyl fluoride is an organic compound characterized by a seven-membered cycloheptane ring with a hydroxyl group and a carbonyl fluoride group attached to the same carbon atom
Méthodes De Préparation
The synthesis of 1-Hydroxycycloheptane-1-carbonyl fluoride typically involves the reaction of cycloheptanone with carbonyl fluoride. The reaction conditions often include the use of a base such as pyridine to facilitate the formation of the desired product. Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent yield and purity.
Analyse Des Réactions Chimiques
1-Hydroxycycloheptane-1-carbonyl fluoride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl fluoride group to a hydroxyl group, yielding diols.
Substitution: The fluorine atom in the carbonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as ammonia or methanol. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Hydroxycycloheptane-1-carbonyl fluoride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 1-Hydroxycycloheptane-1-carbonyl fluoride exerts its effects involves the interaction of its functional groups with various molecular targets. The hydroxyl group can form hydrogen bonds, while the carbonyl fluoride group can participate in nucleophilic substitution reactions. These interactions can influence the compound’s reactivity and stability, making it useful in various chemical and biological processes.
Comparaison Avec Des Composés Similaires
1-Hydroxycycloheptane-1-carbonyl fluoride can be compared with other similar compounds, such as:
Cycloheptanone: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
Cycloheptanol: Contains a hydroxyl group but lacks the carbonyl fluoride group, resulting in different chemical properties.
Cycloheptane-1,1-diol:
The uniqueness of this compound lies in its combination of a hydroxyl group and a carbonyl fluoride group on the same carbon atom, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
42887-58-1 |
|---|---|
Formule moléculaire |
C8H13FO2 |
Poids moléculaire |
160.19 g/mol |
Nom IUPAC |
1-hydroxycycloheptane-1-carbonyl fluoride |
InChI |
InChI=1S/C8H13FO2/c9-7(10)8(11)5-3-1-2-4-6-8/h11H,1-6H2 |
Clé InChI |
KAPVWFVRZWLENY-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)(C(=O)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



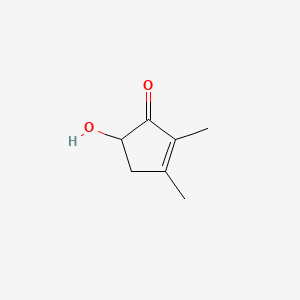
![1-(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B13946481.png)
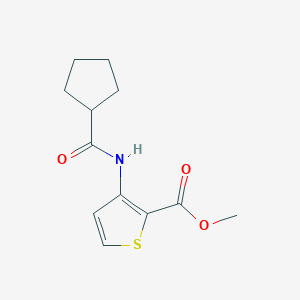
![5-Chloro-2-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946491.png)
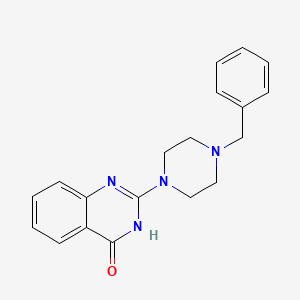
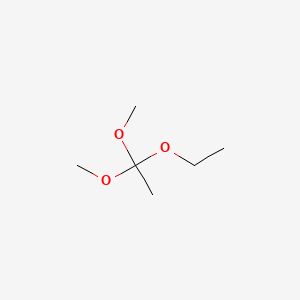
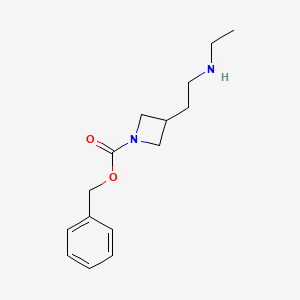

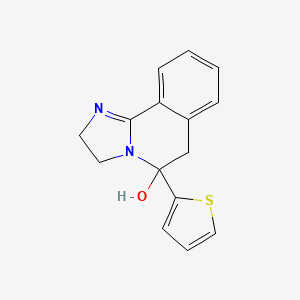

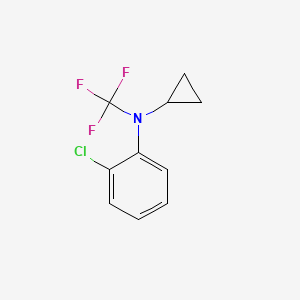
![5-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13946522.png)

